molecular formula C12H15BrClN3O2 B1522029 2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride CAS No. 1208639-77-3

2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride

Cat. No. B1522029
M. Wt: 348.62 g/mol
InChI Key: OLVDFJYHIVCZTB-UHFFFAOYSA-N
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Description

“2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride” is a chemical compound with the CAS Number: 1208639-77-3 . It has a molecular weight of 348.63 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride . The InChI code is 1S/C12H14BrN3O2.ClH/c1-16-7-9 (6-15-16)14-5-8-3-10 (13)12 (17)11 (4-8)18-2;/h3-4,6-7,14,17H,5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 348.63 .

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives with substitutions that have structural similarities to the compound has shown significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers in the treatment of cancer through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations of compounds containing pyrazole and methoxyphenol groups, similar to the target compound, have been conducted to understand their molecular structure, spectroscopic data, and potential biological effects. These studies provide insights into the intramolecular charge transfer, molecular electrostatic potential, and predictive molecular docking results for biological activity (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Antibacterial Activity

Compounds with pyrazole Schiff bases have been synthesized and tested for their antibacterial activity. This research suggests the potential use of such compounds as antibacterial agents, highlighting their structural elucidation and interaction in supramolecular architectures (Feng, Guo, Sun, Zhao, 2018).

Safety And Hazards

The compound has the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-bromo-6-methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2.ClH/c1-16-7-9(6-15-16)14-5-8-3-10(13)12(17)11(4-8)18-2;/h3-4,6-7,14,17H,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVDFJYHIVCZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=C(C(=C2)Br)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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